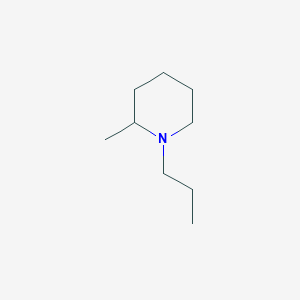

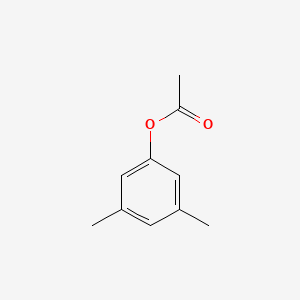

3,5-Dimethylphenyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

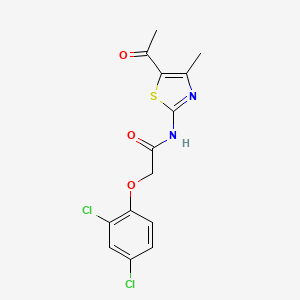

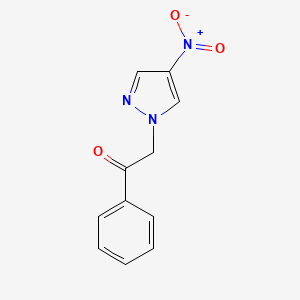

“3,5-Dimethylphenyl acetate” is a chemical compound with the molecular formula C10H12O2 . It is used in various chemical reactions and has been referenced in several scientific literature .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a study describes the regioselective synthesis of mixed cellulose 3,5-dimethylphenyl and α-phenylethyl carbamate selectors . Another study discusses the synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . More detailed structural information can be found in databases like PubChem .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 178.23 g/mol . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds . More detailed properties can be found in databases like PubChem .

Aplicaciones Científicas De Investigación

Chemical Reactivity and Aggregation

Jackman, Petrei, and Smith (1991) studied the rates of exchange of the 3,5-dimethylphenolate ion in various solvents, revealing insights into the reactivity and aggregation behavior of derivatives of 3,5-dimethylphenyl acetate. This research helps understand the compound's behavior in weakly polar, aprotic solvents, which is crucial for its applications in chemical synthesis and industrial processes (Jackman, Petrei, & Smith, 1991).

Role in Zinc Complex Formation

Sarma, Kalita, and Baruah (2009) explored the role of 3,5-dimethylpyrazole, a related compound, in forming zinc complexes. This research could provide a basis for understanding similar interactions involving this compound, potentially leading to applications in coordination chemistry and material science (Sarma, Kalita, & Baruah, 2009).

Photolysis Monitoring

Wong et al. (1996) conducted studies on the photolysis of related compounds, including 3,5-dimethoxybenzyl acetate. Their research using membrane introduction mass spectrometry (MIMS) for on-line monitoring provides insights into the photolytic behavior of similar compounds like this compound, which could be significant in environmental chemistry and photochemical reactions (Wong et al., 1996).

Enhancing Polymer Flexibility

Chung, Choi, Park, and Chun (2012) investigated the impact of the 3,5-dimethylphenyl group on the low-temperature flexibility of polyurethane copolymers. This research demonstrates how modifications with groups similar to this compound can enhance material properties, particularly in polymers, which has implications for materials science and engineering applications (Chung, Choi, Park, & Chun, 2012).

Solubility and Thermodynamics

The solubility and thermodynamic properties of related compounds, like 3,5-dimethylpyrazole, in various solvents have been studied by Yao et al. (2017). Such research can provide valuable information for understanding the solubility and interaction of this compound in different solvent systems, which is essential in chemical engineering and formulation chemistry (Yao et al., 2017).

Chiral Separation in Chromatography

Yamamoto, Hayashi, and Okamoto (2003) synthesized chitin carbamate derivatives, including 3,5-dimethylphenyl carbamates, and applied them as chiral stationary phases in high-performance liquid chromatography (HPLC). This application could be relevant for the use of this compound in analytical and preparative chromatography, particularly in chiral separations (Yamamoto, Hayashi, & Okamoto, 2003).

Propiedades

Número CAS |

877-82-7 |

|---|---|

Fórmula molecular |

C10H14O3 |

Peso molecular |

182.22 g/mol |

Nombre IUPAC |

acetic acid;3,5-dimethylphenol |

InChI |

InChI=1S/C8H10O.C2H4O2/c1-6-3-7(2)5-8(9)4-6;1-2(3)4/h3-5,9H,1-2H3;1H3,(H,3,4) |

Clave InChI |

BRYARUBITSWERR-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)OC(=O)C)C |

SMILES canónico |

CC1=CC(=CC(=C1)O)C.CC(=O)O |

Solubilidad |

not available |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate](/img/structure/B2364362.png)

![ethyl 4-{2-[5-(2-methoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate](/img/structure/B2364372.png)

![N-[1-(4-methylphenyl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2364374.png)

![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2364376.png)